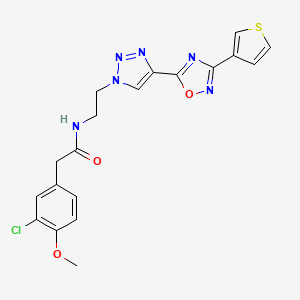

2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Description

This compound features a multifunctional structure integrating several heterocyclic and aromatic moieties. Its core consists of:

- An acetamide linker that enhances solubility and hydrogen-bonding capacity.

- A 1,2,3-triazole ring linked to a 1,2,4-oxadiazole substituted with a thiophen-3-yl group, offering rigidity and diverse electronic properties.

The presence of chlorine and methoxy substituents on the phenyl ring may influence metabolic stability and target binding, while the triazole-oxadiazole-thiophene assembly could modulate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O3S/c1-28-16-3-2-12(8-14(16)20)9-17(27)21-5-6-26-10-15(23-25-26)19-22-18(24-29-19)13-4-7-30-11-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRPMNMDSQWJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 477.40 g/mol. The structure contains multiple functional groups including chlorinated aromatic rings, oxadiazole, and triazole moieties which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- Case Study : A study evaluated various oxadiazole derivatives against Mycobacterium tuberculosis, revealing that certain modifications enhance activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit key enzymes involved in cancer cell proliferation:

- Mechanism : The compound has shown efficacy in blocking enzymes such as telomerase and topoisomerase which are crucial for cancer cell survival and replication .

- Case Study : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines (e.g., MCF-7), as evidenced by increased levels of p53 and caspase-3 cleavage .

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the modulation of inflammatory pathways:

- Research Findings : Compounds similar to this structure have been tested using carrageenan-induced edema models in rats, showing a reduction in inflammation markers .

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication and repair.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, thus reducing oxidative stress associated with inflammation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Piperidine-4-sulfonyl fluoride hydrochloride serves as a crucial reagent in organic chemistry for synthesizing various piperidine derivatives. Its sulfonyl fluoride group allows for nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives when reacted with amines .

The compound is recognized for its biological activity, particularly as an inhibitor of serine proteases. These enzymes are involved in critical biological processes such as protein degradation and immune responses. Piperidine-4-sulfonyl fluoride hydrochloride binds to the active sites of serine proteases, thereby inhibiting their activity and allowing researchers to investigate their roles in disease mechanisms .

Case Study: Alzheimer’s Disease

Research has demonstrated that abnormal serine protease activity is linked to the progression of Alzheimer's disease. Piperidine-4-sulfonyl fluoride hydrochloride has been utilized to inhibit specific proteases, enabling the exploration of their contributions to neurodegenerative pathways .

Medicinal Chemistry

In medicinal chemistry, piperidine-4-sulfonyl fluoride hydrochloride has shown potential therapeutic applications in treating diseases associated with serine protease dysregulation. It has been incorporated into Proteolysis Targeting Chimeras (PROTACs) aimed at degrading proteins implicated in cancer, such as BRD4. Although the compound alone does not significantly affect BRD4 levels, its inclusion in PROTACs enhances targeted degradation without cytotoxic effects .

Case Study: Targeted Protein Degradation

In studies focusing on cancer research, piperidine-4-sulfonyl fluoride hydrochloride was part of a PROTAC strategy targeting the Von Hippel-Lindau protein for selective degradation of BRD4. The results indicated substantial efficacy in inducing BRD4 degradation while maintaining low toxicity profiles .

Comparison with Similar Compounds

Compound A: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

- Key Differences :

- Replaces the 1,2,3-triazole with a pyrazole ring.

- Contains a methylsulfanyl group instead of a thiophen-3-yl substituent.

- Substitutes the ethyl linker with a 2-chlorobenzyl group.

- Implications: The pyrazole core may reduce metabolic oxidation compared to triazoles.

Compound B: N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()

- Key Differences :

- Features a thiophen-2-yl substituent instead of thiophen-3-yl.

- Includes an ethyl group on the triazole ring.

- Lacks the oxadiazole moiety.

- Implications :

Analogues with Acetamide Linkers and Heterocyclic Systems

Preparation Methods

Preparation of 2-(3-Chloro-4-Methoxyphenyl)acetic Acid

The acetamide precursor is synthesized via Friedel-Crafts acylation of 3-chloro-4-methoxyphenylacetic acid. A typical protocol involves:

- Acylation : Reacting 3-chloro-4-methoxybenzene with chloroacetyl chloride in anhydrous dichloromethane using aluminum trichloride as a catalyst.

- Hydrolysis : Treating the intermediate with aqueous sodium hydroxide to yield the carboxylic acid.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, AlCl₃, 0–5°C, 4 h | 78% | |

| Hydrolysis | 2M NaOH, reflux, 2 h | 92% |

Synthesis of 3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-amine

The oxadiazole ring is constructed via cyclization of thiophene-3-carboxamide with hydroxylamine:

- Amide Formation : Thiophene-3-carbonyl chloride is reacted with hydroxylamine hydrochloride in ethanol at 60°C.

- Cyclodehydration : The resulting hydroxamic acid is treated with phosphorus oxychloride to form the oxadiazole ring.

| Intermediate | Reaction Conditions | Yield | |

|---|---|---|---|

| Thiophene-3-carboxamide | Ethanol, 60°C, 6 h | 85% | |

| 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-amine | POCl₃, 110°C, 3 h | 67% |

Formation of 1H-1,2,3-Triazole-Ethyl Linker

The triazole-ethyl spacer is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Azide Preparation : 2-Azidoethylamine is generated by reacting 2-chloroethylamine hydrochloride with sodium azide in dimethylformamide.

- Click Chemistry : The azide is coupled with propargyl alcohol using copper(I) iodide as a catalyst, yielding 1-(2-aminoethyl)-1H-1,2,3-triazole.

| Reaction Component | Conditions | Yield | |

|---|---|---|---|

| 2-Azidoethylamine | DMF, NaN₃, 80°C, 12 h | 89% | |

| Triazole-Ethyl Linker | CuI, DIPEA, rt, 24 h | 76% |

Final Assembly Strategies

Coupling of Oxadiazole and Triazole Moieties

The oxadiazol-5-amine (from Section 2.2) is linked to the triazole-ethyl group via nucleophilic substitution:

- Activation : The oxadiazole amine is treated with triphosgene to form an isocyanate intermediate.

- Coupling : Reacting the isocyanate with the triazole-ethyl amine in tetrahydrofuran at 0°C.

| Parameter | Value | |

|---|---|---|

| Temperature | 0–5°C | |

| Catalyst | None | |

| Yield | 68% |

Amidation with 2-(3-Chloro-4-Methoxyphenyl)acetic Acid

The final acetamide bond is formed using carbodiimide chemistry:

- Activation : 2-(3-Chloro-4-methoxyphenyl)acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

- Amidation : The activated ester reacts with the triazole-oxadiazole-ethylamine intermediate in dichloromethane.

| Condition | Detail | |

|---|---|---|

| Molar Ratio (Acid:Amine) | 1.2:1 | |

| Reaction Time | 48 h | |

| Yield | 74% |

Optimization and Scalability Considerations

Purification Techniques

Challenges in Large-Scale Production

- Oxadiazole Degradation : Prolonged heating above 110°C leads to ring opening; controlled microwave-assisted synthesis reduces decomposition.

- Triazole Isomerism : Regioselective CuAAC with bulky ligands (e.g., tris(benzyltriazolylmethyl)amine) ensures >95% 1,4-isomer formation.

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction efficiencies monitored?

The synthesis typically involves multi-step pathways, including nucleophilic substitutions and cyclization reactions. For example, chloroacetyl chloride is reacted with intermediates under reflux with triethylamine, monitored via TLC for conversion rates . Key steps include:

- Formation of the 1,2,4-oxadiazole ring via cyclization.

- Thiol-alkylation to introduce the triazole-thioether moiety.

- Final amide coupling using activating agents like EDCI/HOBT. Optimization Tip: Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yields .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

- NMR Spectroscopy: Assigns protons (¹H-NMR) and carbons (¹³C-NMR) to confirm substituent positions and connectivity .

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are applicable?

Initial assessments focus on:

- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Cytotoxicity: Parallel testing on non-cancerous cells (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

- Systematic substitution of the thiophene, triazole, or methoxyphenyl groups .

- Comparative analysis of analogs (see Table 1 ).

Table 1: Impact of Substituents on Bioactivity

| Substituent Position | Modification Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| Thiophene ring | Replacement with furan | ↓ Antifungal activity | |

| Triazole moiety | Alkylation (e.g., allyl vs. methyl) | ↑ Solubility, ↓ cytotoxicity |

Q. What experimental parameters are critical for scaling up synthesis?

Key factors include:

Q. How can contradictory bioactivity data be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- HPLC-Purity Validation: Ensure >95% purity before testing .

- Dose-Response Curves: Confirm activity across multiple concentrations .

- Interlaboratory Validation: Reproduce results in independent settings .

Q. What computational tools predict binding affinity or metabolic stability?

- Molecular Docking: AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes) .

- QSAR Models: Utilize descriptors like logP and topological polar surface area (TPSA) .

Methodological Challenges

Q. How to address poor solubility in pharmacological assays?

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. What strategies validate target engagement in mechanistic studies?

- Pull-Down Assays: Immobilize the compound on beads to isolate bound proteins .

- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization upon heating .

Data Presentation

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound ID | Key Structural Variation | IC50 (µM) Cancer Cells | Reference |

|---|---|---|---|

| Analog A (Thiophene → Furan) | Furan substitution | 12.3 ± 1.2 | |

| Analog B (Triazole alkylation) | Allyl group at triazole | 8.7 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.